An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopropan-1-ol: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopropan-1-ol: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorophenyl)cyclopropan-1-ol is a fascinating molecule that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique structural motif, combining a strained cyclopropyl ring with a substituted aromatic group, imparts distinct chemical properties that are of significant interest for the synthesis of novel compounds. This technical guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, and predicted reactivity of 1-(4-Chlorophenyl)cyclopropan-1-ol, offering a foundational resource for researchers exploring its applications.
Introduction: The Significance of the Aryl-Cyclopropanol Moiety
The incorporation of cyclopropane rings into molecular scaffolds is a well-established strategy in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties. The 1-arylcyclopropanol unit, in particular, serves as a compact and rigid scaffold that can present appended functional groups in a well-defined three-dimensional orientation. The presence of a 4-chlorophenyl group further modulates the electronic and lipophilic character of the molecule, making 1-(4-Chlorophenyl)cyclopropan-1-ol an attractive starting point for the development of new chemical entities.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 1-(4-Chlorophenyl)cyclopropan-1-ol is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Physical Properties
| Property | Predicted/Known Value | Source |
| CAS Number | 16031-54-2 | [1] |
| Molecular Formula | C₉H₉ClO | [2] |
| Molecular Weight | 168.62 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |
Spectroscopic Data (Predicted)
Spectroscopic analysis is crucial for the characterization of 1-(4-Chlorophenyl)cyclopropan-1-ol. Below are the expected spectral features based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of δ 7.2-7.5 ppm as two doublets due to para-substitution. The protons of the cyclopropyl ring will appear as complex multiplets in the upfield region, generally between δ 0.5-1.5 ppm. A broad singlet corresponding to the hydroxyl proton (OH) would also be present, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the 4-chlorophenyl group, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift. The quaternary carbon of the cyclopropyl ring attached to the hydroxyl group and the phenyl ring would be found around δ 60-70 ppm. The methylene carbons of the cyclopropyl ring will resonate at higher field, typically in the range of δ 10-25 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions in the aromatic region (around 1600 cm⁻¹ and 1490 cm⁻¹) will indicate the presence of the phenyl ring. A band around 1050-1100 cm⁻¹ due to the C-O stretching of the tertiary alcohol is also expected. The C-Cl stretching vibration will likely appear in the fingerprint region.
-
MS (Mass Spectrometry): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 due to the isotopic abundance of ³⁷Cl.[2] Common fragmentation patterns for tertiary alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bonds adjacent to the oxygen atom.[3][4][5]
Synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol
The synthesis of 1-arylcyclopropanols can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Kulinkovich Reaction
The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[6][7][8][9]
Reaction Scheme:
Caption: Kulinkovich reaction for the synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol.
Experimental Protocol (General):
-
To a solution of methyl 4-chlorobenzoate in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere, add titanium(IV) isopropoxide.
-
Cool the mixture to 0 °C and slowly add a solution of ethylmagnesium bromide in diethyl ether.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of an anhydrous ether solvent and an inert atmosphere is critical as Grignard reagents are highly reactive towards water and oxygen.[10][11] The titanium(IV) isopropoxide acts as a catalyst to form a titanacyclopropane intermediate, which is the key reactive species in the cyclopropanation.[6]
Grignard Reaction with a Cyclopropyl Ketone Precursor
An alternative approach involves the Grignard reaction of a suitable organometallic reagent with a cyclopropyl ketone. In this case, the reaction of (4-chlorophenyl)magnesium bromide with cyclopropanone would yield the desired product.
Reaction Scheme:
Caption: Grignard reaction for the synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol.
Experimental Protocol (General):
-
Prepare the Grignard reagent, (4-chlorophenyl)magnesium bromide, by reacting 1-bromo-4-chlorobenzene with magnesium turnings in anhydrous diethyl ether.[12]
-
In a separate flask, dissolve cyclopropanone in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.
-
Slowly add the prepared Grignard reagent to the solution of cyclopropanone.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Trustworthiness and Self-Validation: The progress of the Grignard reagent formation can be monitored by the disappearance of the magnesium turnings and the formation of a cloudy grey solution. The successful synthesis of the final product can be confirmed by comparing its spectroscopic data with the predicted values.
Chemical Reactivity and Potential Transformations
The reactivity of 1-(4-Chlorophenyl)cyclopropan-1-ol is dominated by the strained cyclopropane ring and the tertiary alcohol functionality.
Acid-Catalyzed Ring-Opening Reactions
Cyclopropanols are known to undergo facile ring-opening reactions under acidic conditions, driven by the release of ring strain.[13] This reactivity provides a pathway to various functionalized propiophenone derivatives.
Reaction Scheme:
Caption: Acid-catalyzed rearrangement of 1-(4-Chlorophenyl)cyclopropan-1-ol.
Mechanistic Insight: Protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation adjacent to the cyclopropane ring. Subsequent rearrangement and ring-opening lead to the formation of a more stable carbocation, which upon deprotonation yields the corresponding ketone. This is analogous to the Pinacol rearrangement.[14][15][16]
Oxidation
The tertiary alcohol functionality of 1-(4-Chlorophenyl)cyclopropan-1-ol is resistant to oxidation under standard conditions. However, under forcing conditions, oxidative cleavage of the cyclopropane ring may occur.
Substitution Reactions
The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. However, these reactions may be complicated by competing ring-opening pathways.
Applications in Research and Development
The unique structural and reactive properties of 1-(4-Chlorophenyl)cyclopropan-1-ol make it a valuable intermediate in several areas of chemical research:
-
Medicinal Chemistry: As a rigid scaffold, it can be used to synthesize conformationally constrained analogs of biologically active molecules, potentially leading to improved selectivity and potency. The 4-chlorophenyl moiety is a common feature in many pharmaceutical agents.
-
Agrochemicals: The related compound, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, is a key intermediate in the synthesis of the fungicide cyproconazole, highlighting the potential of similar structures in the development of new agrochemicals.[17]
-
Materials Science: The rigid structure of the cyclopropane ring can be exploited in the design of novel organic materials with specific electronic or photophysical properties.
Conclusion
1-(4-Chlorophenyl)cyclopropan-1-ol is a molecule with significant synthetic potential. This guide has provided a comprehensive overview of its core chemical properties, plausible synthetic routes, and expected reactivity. While further experimental validation of its properties is warranted, the information presented here, grounded in established chemical principles and data from analogous structures, offers a solid foundation for researchers to explore the full potential of this intriguing building block in their scientific endeavors.
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